[1,3']Bipiperidinyl-1'-yl-acetic acid: A Versatile Scaffold for Medicinal Chemistry
[1,3']Bipiperidinyl-1'-yl-acetic acid: A Versatile Scaffold for Medicinal Chemistry
The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of [1,3']Bipiperidinyl-1'-yl-acetic acid (CAS 1570169-72-0), a specialized heterocyclic building block used in the development of kinase inhibitors and GPCR ligands.
CAS Number: 1570169-72-0 Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.32 g/mol Synonyms: 2-([1,3'-Bipiperidin]-1'-yl)acetic acid; 1'-Carboxymethyl-1,3'-bipiperidine
Introduction
[1,3']Bipiperidinyl-1'-yl-acetic acid is a bifunctional saturated heterocyclic scaffold characterized by a 1,3'-bipiperidine core functionalized with an acetic acid tail . This molecule serves as a critical intermediate in the synthesis of "sp³-rich" drug candidates, particularly in the fields of kinase inhibition (e.g., BTK inhibitors) and GPCR modulation.
Unlike flat aromatic scaffolds, the bipiperidine core introduces three-dimensional complexity (chirality and conformational flexibility), which is increasingly valued in modern drug design to improve solubility, selectivity, and metabolic stability (Fsp³ character). The acetic acid moiety provides a reactive handle for amide coupling or acts as a polar surface-interacting group.
Chemical Structure & Properties[1][2][3]
Structural Analysis
The molecule consists of two distinct piperidine rings connected via a C-N bond, with a carboxylic acid appendage.
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Ring A (Distal): An unsubstituted piperidine ring attached via its nitrogen (N1) to the C3 position of Ring B.
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Ring B (Proximal): A piperidine ring substituted at C3 (by Ring A) and at N1' (by the acetic acid group).
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Chirality: The C3' carbon of Ring B is a chiral center. The CAS 1570169-72-0 typically refers to the racemate, though enantiopure forms (
or ) are often required for high-affinity binding in protein pockets.
Physicochemical Properties
The molecule exists as a zwitterion at neutral pH, with the carboxylic acid deprotonated and the tertiary amines protonated.
| Property | Value (Predicted/Exp) | Significance |
| Molecular Weight | 226.32 Da | Fragment-like, suitable for LEL (Ligand Efficiency) optimization. |
| LogP (Octanol/Water) | ~0.5 - 1.2 | Low lipophilicity due to ionization; good aqueous solubility. |
| pKa (Acid) | ~2.5 - 3.5 | Carboxylic acid; anionic at physiological pH. |
| pKa (Base 1 - Ring A) | ~9.5 - 10.5 | Highly basic tertiary amine. |
| pKa (Base 2 - Ring B) | ~7.5 - 8.5 | Lower basicity due to inductive effect of the carboxymethyl group. |
| H-Bond Donors | 1 (COOH) | Becomes 0 at neutral pH (COO⁻). |
| H-Bond Acceptors | 4 | Two nitrogens, two oxygens. |
Synthesis & Manufacturing
The synthesis of [1,3']Bipiperidinyl-1'-yl-acetic acid typically follows a convergent pathway involving the construction of the bipiperidine core followed by N-alkylation.
Retrosynthetic Analysis
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Disconnection 1: C-N bond of the acetic acid tail (N-alkylation).
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Disconnection 2: C-N bond between the two piperidine rings (Reductive amination).
Experimental Protocol (Step-by-Step)
Step 1: Synthesis of 1,3'-Bipiperidine (Core Assembly)
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Reagents: N-Boc-3-piperidone, Piperidine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.
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Mechanism: Reductive Amination.
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Protocol:
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Dissolve N-Boc-3-piperidone (1.0 eq) and piperidine (1.1 eq) in dichloromethane (DCM).
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Add catalytic acetic acid and stir for 30 min to form the iminium ion.
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Add STAB (1.5 eq) portion-wise at 0°C. Warm to RT and stir overnight.
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Quench with saturated NaHCO₃. Extract with DCM.
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Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:1) or 4M HCl in dioxane to yield 1,3'-bipiperidine.
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Step 2: N-Alkylation (Introduction of Acid Tail)
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Reagents: 1,3'-Bipiperidine, tert-Butyl bromoacetate, K₂CO₃, Acetonitrile (ACN).
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Protocol:
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Suspend 1,3'-bipiperidine (1.0 eq) and K₂CO₃ (2.5 eq) in ACN.
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Add tert-butyl bromoacetate (1.1 eq) dropwise at 0°C.
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Stir at RT for 12-18 hours. Monitor by LC-MS.
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Filter solids and concentrate the filtrate.
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Step 3: Ester Hydrolysis
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Reagents: TFA or HCl/Dioxane.
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Protocol:
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Dissolve the tert-butyl ester in DCM.
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Add TFA (excess). Stir until conversion is complete (approx. 2-4 hours).
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Concentrate in vacuo. The product is often isolated as a bis-TFA salt or purified via preparative HPLC.
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Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway for [1,3']Bipiperidinyl-1'-yl-acetic acid starting from commercially available piperidone.
Pharmaceutical Applications
This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) and library synthesis for the following targets:
Kinase Inhibitors (e.g., BTK, Tec Family)
In inhibitors of Bruton's Tyrosine Kinase (BTK), such as analogs of Vecabrutinib, the bipiperidine moiety functions as a solubility-enhancing group that extends into the solvent-exposed region of the ATP-binding pocket.
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Mechanism: The piperidine rings provide bulk to fill hydrophobic pockets, while the nitrogen atoms can form salt bridges with residues like Asp or Glu in the kinase hinge region or solvent front.
GPCR Ligands (e.g., Dopamine D2, Chemokine Receptors)
The 1,3'-bipiperidine core mimics the ethylenediamine pharmacophore found in many GPCR ligands but with constrained conformation.
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Role: The acetic acid group allows for the attachment of "warheads" or lipophilic tails via amide bonds, facilitating the exploration of secondary binding pockets (allosteric sites).
METTL3 Inhibitors
Recent research into RNA methyltransferase inhibitors (METTL3) has highlighted piperidine-rich scaffolds as key for interacting with the SAM-binding pocket or the RNA substrate groove.
Analytical Characterization
To validate the identity and purity of [1,3']Bipiperidinyl-1'-yl-acetic acid, the following analytical parameters are standard.
HPLC Method (Quality Control)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase A: Water + 0.1% TFA (Essential to protonate amines and prevent tailing).
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 210 nm (low absorption due to lack of chromophores; CAD or ELSD is preferred if available).
NMR Interpretation (¹H NMR in D₂O/DCl)
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δ 3.8 - 4.0 ppm (s, 2H): Singlet corresponding to the N-CH₂-COOH methylene protons. This is the diagnostic peak for the acetic acid tail.
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δ 3.4 - 3.6 ppm (m, multiplet): Protons adjacent to the quaternary ammonium centers (ring protons).
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δ 1.5 - 2.2 ppm (m, multiplet): Piperidine ring methylene protons (C4, C5, C4', C5').
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: As a zwitterionic amino acid derivative, it is non-volatile but can form dust. Use standard PPE (gloves, goggles, lab coat).
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.
References
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Sigma-Aldrich. (n.d.). [1,3']Bipiperidinyl-1'-yl-acetic acid Product Page. Retrieved from
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PubChem. (2025).[1] Vecabrutinib (Related Structure Context). National Library of Medicine. Retrieved from
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Google Patents. (2013). WO2013185084A1 - Pyrimidinyl tyrosine kinase inhibitors. Retrieved from
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MolCore. (n.d.). 2-Ethyl-1,3'-bipiperidine dihydrochloride (Structural Analog Data). Retrieved from [2]
